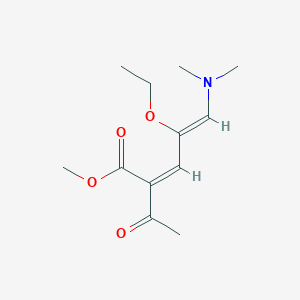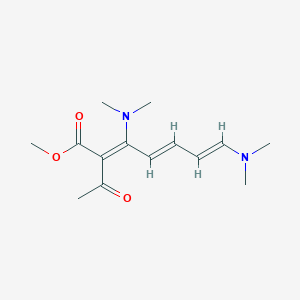
methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate, also known as MADDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate may lead to the activation of tumor suppressor genes and the inhibition of oncogenes, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate in lab experiments is its high yield and purity, which makes it a useful reagent for organic synthesis. Another advantage is its potential use as an anticancer agent, which could lead to the development of new cancer treatments. However, one limitation of using methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several future directions for research on methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate. One area of research is the development of new synthetic methods for methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate and its derivatives. Another area of research is the investigation of methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate's potential use as a fluorescent dye or polymer building block. In addition, further studies are needed to fully understand the mechanism of action of methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate and its potential use as an anticancer agent.
Méthodes De Synthèse
Methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate can be synthesized through a two-step process, starting with the reaction of ethyl acetoacetate with dimethylamine to form N,N-dimethylacetoacetamide. This intermediate is then reacted with ethyl vinyl ether and acetyl chloride to produce methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate.
Applications De Recherche Scientifique
Methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been studied for its potential use in various scientific fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been used as a reagent for the synthesis of various compounds, including pyrroles, pyridines, and quinolines. In materials science, methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been used as a building block for the synthesis of fluorescent dyes and polymers. In medicinal chemistry, methyl 2-acetyl-5-(dimethylamino)-4-ethoxy-2,4-pentadienoate has been studied for its potential use as an anticancer agent.
Propriétés
IUPAC Name |
methyl (2Z,4Z)-2-acetyl-5-(dimethylamino)-4-ethoxypenta-2,4-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-6-17-10(8-13(3)4)7-11(9(2)14)12(15)16-5/h7-8H,6H2,1-5H3/b10-8-,11-7- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTNVUTVQOIHSO-ACBQZUGDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CN(C)C)C=C(C(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C\N(C)C)/C=C(/C(=O)C)\C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z,4Z)-2-acetyl-5-(dimethylamino)-4-ethoxypenta-2,4-dienoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}nicotinonitrile](/img/structure/B5403740.png)
![2-({4-[4-oxo-4-(1-pyrrolidinyl)butanoyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5403745.png)
![5-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-2(1H)-pyridinone](/img/structure/B5403752.png)
![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-methylacetamide](/img/structure/B5403756.png)
![methyl 2-[(5-chloropyridin-2-yl)amino]-3,3,3-trifluoro-N-(2-fluorobenzoyl)alaninate](/img/structure/B5403772.png)
![1-(4-methoxyphenyl)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5403781.png)
![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazole](/img/structure/B5403784.png)
![9-{2-[(3-methoxyphenyl)amino]butanoyl}-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5403794.png)
![1-(butylsulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5403799.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5403807.png)
![7-(3,5-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5403820.png)

![N-(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)-1-pyrrolidinecarboxamide](/img/structure/B5403838.png)
![2-methoxy-N-methyl-5-[(4-phenylpiperazin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B5403855.png)